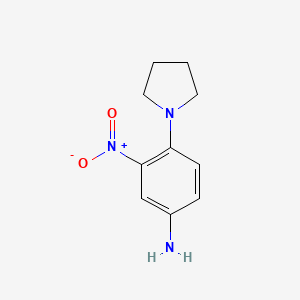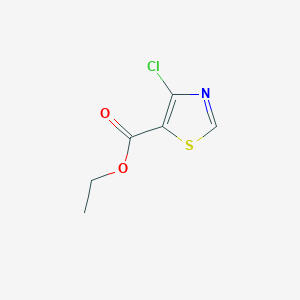![molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3](/img/structure/B1321052.png)
2-Methyldibenzo[F,H]quinoxaline
Übersicht
Beschreibung
2-Methyldibenzo[F,H]quinoxaline is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties and Metabolism :
- 2-Methyldibenzo[F,H]quinoxaline and its derivatives, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), are noted for their carcinogenic properties, often formed in cooked meat and fish. Studies have investigated their metabolic pathways and identified various metabolites, emphasizing the role of these compounds in carcinogenesis and mutagenesis (Turesky et al., 1988), (Hayatsu et al., 1987).
Photophysical Applications :
- Dibenzo[F,H]quinoxaline-based molecular scaffolds have been designed for applications in organic light-emitting diodes, particularly for deep blue fluorescence. This highlights the material's potential in electronic and photonic applications (Wang et al., 2021).
DNA Interaction and Mutagenesis :
- Compounds like this compound are involved in DNA adduct formation, which is crucial for understanding their mutagenic and carcinogenic properties. Studies focus on how these compounds interact with DNA, contributing to the broader understanding of chemical carcinogenesis (Schut & Snyderwine, 1999).
Chemical Analysis and Detection :
- Advanced analytical techniques have been developed for detecting this compound derivatives in various foodstuffs, aiding in the study of dietary exposure to these carcinogens (Murray et al., 1993).
Neuroprotection in Ischemia :
- Derivatives like 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[F]quinoxaline (NBQX) have shown promise as neuroprotectants in cerebral ischemia, indicating potential therapeutic applications in neurological disorders (Sheardown et al., 1990).
Application in Solar Cells :
- Dibenzo[F,H]quinoxaline-based compounds have been utilized in the development of bulk-heterojunction solar cells, demonstrating the compound's utility in renewable energy technologies (Velusamy et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 2-Methyldibenzo[F,H]quinoxaline is the iridium metal center in organic light-emitting diodes (OLEDs). The compound coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds .
Mode of Action
This compound interacts with its target by coordinating with the iridium metal center. This interaction is facilitated through the formation of Ir-N and Ir-C bonds . This coordination allows this compound to function as an effective phosphorescent emitter in OLEDs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the emission of light in OLEDs. The compound’s interaction with the iridium metal center results in the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . This process significantly enhances the brightness and efficiency of OLEDs .
Pharmacokinetics
The compound’s ability to coordinate with the iridium metal center and emit light effectively contributes to its bioavailability in the context of OLED operation .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in the enhanced performance of OLEDs. Devices that incorporate this compound as an emitting layer material demonstrate great brightness and exceedingly high external quantum, current, and power efficiencies .
Biochemische Analyse
Biochemical Properties
2-Methyldibenzo[F,H]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its reactivity and interaction with biological molecules. For instance, it can coordinate with iridium to form complexes that are used in organic light-emitting diodes (OLEDs) due to their phosphorescent properties
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions, such as iridium, can lead to changes in cellular activities, including alterations in the expression of specific genes and the modulation of metabolic pathways . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, its coordination with iridium forms stable complexes that can influence the activity of enzymes involved in oxidative stress responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical and pharmacological research . Its degradation products and their potential impact on cellular health should also be considered.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions can influence its participation in redox reactions and other metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is crucial for exploring its therapeutic potential and optimizing its delivery in pharmacological applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with biomolecules and influence cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological research.
Eigenschaften
IUPAC Name |
3-methylphenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGBPKLXYETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609478 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536753-86-3 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)





![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)



![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)
